An In-depth Technical Guide to tert-Butyl 5-iodo-1H-indole-1-carboxylate: Properties, Reactivity, and Applications
An In-depth Technical Guide to tert-Butyl 5-iodo-1H-indole-1-carboxylate: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of tert-Butyl 5-iodo-1H-indole-1-carboxylate, a key building block in modern synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic utility of this versatile molecule. We will explore its physicochemical characteristics, spectroscopic data, and pivotal role in constructing complex molecular architectures, particularly in the context of developing novel therapeutic agents.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The strategic functionalization of the indole ring is paramount for modulating a compound's pharmacological profile. tert-Butyl 5-iodo-1H-indole-1-carboxylate has emerged as a particularly valuable intermediate due to two key structural features: the Boc-protecting group at the N1 position and the iodine atom at the C5 position.
The tert-butyloxycarbonyl (Boc) group provides robust protection of the indole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions of the ring. It can be readily removed under acidic conditions. The iodine atom at the C5 position serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, most notably the Suzuki and Heck reactions. This allows for the systematic exploration of the chemical space around the indole core, a critical aspect of structure-activity relationship (SAR) studies in drug development.
This guide will delve into the specific chemical properties that make tert-Butyl 5-iodo-1H-indole-1-carboxylate a cornerstone reagent for the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in the laboratory.
Physicochemical Data
The key physicochemical properties of tert-Butyl 5-iodo-1H-indole-1-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄INO₂ | [1][2][3] |
| Molecular Weight | 343.16 g/mol | [2][3] |
| CAS Number | 374818-66-3 | [1][2] |
| Appearance | Off-white to white solid | [3] |
| Purity | Typically ≥96% | [1] |
| Boiling Point | 388.4 °C at 760 mmHg | |
| Density | 1.56 g/cm³ | |
| Melting Point | Data not available for the title compound. The related compound, 5-iodo-1H-indole, has a melting point of 101-104 °C. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the iodine at C5 influencing the chemical shifts of the neighboring aromatic protons. The tert-butyl group will present as a sharp singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon atom attached to the iodine (C5) will exhibit a characteristic chemical shift.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of tert-Butyl 5-iodo-1H-indole-1-carboxylate stems from the reactivity of the C-I bond and the lability of the N-Boc protecting group.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C5 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages. tert-Butyl 5-iodo-1H-indole-1-carboxylate can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 5-aryl or 5-heteroaryl indole derivatives. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling of tert-Butyl 5-iodo-1H-indole-1-carboxylate.
The Heck-Mizoroki reaction allows for the arylation of alkenes. tert-Butyl 5-iodo-1H-indole-1-carboxylate can react with various alkenes in the presence of a palladium catalyst and a base to form 5-alkenyl indole derivatives. This reaction is highly valuable for introducing vinyl groups, which can be further functionalized.
Experimental Workflow: Heck-Mizoroki Reaction
Caption: Generalized workflow for the Heck-Mizoroki reaction of tert-Butyl 5-iodo-1H-indole-1-carboxylate.
Deprotection of the N-Boc Group
The Boc protecting group is stable under a wide range of reaction conditions but can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This deprotection step is often the final step in a synthetic sequence to reveal the free indole NH, which can be important for biological activity.
Step-by-Step Protocol for N-Boc Deprotection:
-
Dissolution: Dissolve tert-Butyl 5-iodo-1H-indole-1-carboxylate in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Purification: Purify the product by column chromatography on silica gel.
Applications in Drug Discovery and Development
The structural motifs accessible from tert-Butyl 5-iodo-1H-indole-1-carboxylate are prevalent in a number of therapeutic areas. The ability to diversify the C5 position of the indole ring is a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Role in the Synthesis of Antiviral Agents
Indole derivatives are known to exhibit a broad spectrum of antiviral activities. Notably, the indole scaffold is a key component of several inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] While a direct synthetic route from tert-Butyl 5-iodo-1H-indole-1-carboxylate to a marketed drug is not explicitly detailed in the readily available literature, its structural features make it an ideal starting material for the synthesis of complex indole derivatives with potential anti-HIV activity. For instance, the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor, involves substituted indole intermediates that could potentially be accessed from precursors like tert-Butyl 5-iodo-1H-indole-1-carboxylate.[4][5]
Logical Relationship: From Building Block to Therapeutic Target
Caption: The role of tert-Butyl 5-iodo-1H-indole-1-carboxylate in a drug discovery workflow.
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling tert-Butyl 5-iodo-1H-indole-1-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 5-iodo-1H-indole-1-carboxylate is a high-value building block in organic synthesis, offering a strategic combination of a protected indole nitrogen and a reactive C5-iodine handle. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse library of functionalized indole derivatives. The importance of these derivatives in medicinal chemistry, particularly in the development of antiviral agents, underscores the significance of this versatile intermediate. This guide has provided a detailed overview of its chemical properties, reactivity, and applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
References
- Various Authors. Regioselective C5−H Direct Iodination of Indoles.
- Various Authors. Regioselective C5−H Direct Iodination of Indoles.
-
PubChem. 5-Iodo-1H-indole, N-BOC protected. [Link]
-
MySkinRecipes. tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate. [Link]
-
PubChem. 5-Aminoindole, N1-BOC protected. [Link]
- Google Patents.
-
ResearchGate. Highly efficient synthesis of HIV NNRTI doravirine. [Link]
-
National Center for Biotechnology Information. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]
-
ResearchGate. First synthesis of tert-butyl-substituted[1][2][6]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. [Link]
-
ResearchGate. tert-Butyl 5-methoxy-3-pentylindole-1-carboxylate. [Link]
Sources
- 1. Tert-butyl 5-iodo-1H-indole-1-carboxylate | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 5-Iodo-1H-indole, N-BOC protected | CymitQuimica [cymitquimica.com]
- 4. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
